![molecular formula C17H21N3O2 B1664327 N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide CAS No. 102008-47-9](/img/structure/B1664327.png)
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide typically involves the reaction of p-aminophenol with 5-bromopentyl acetate to form an intermediate, which is then reacted with 2-phenylacetyl chloride to yield the final product . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Scientific Research Applications
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-: A similar compound with a slightly different structure.
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO-: Another related compound with additional chlorine atoms.
Uniqueness
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable tool in scientific research .
Properties
CAS No. |
102008-47-9 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H24N2O2/c20-17-9-11-18(12-10-17)23-14-6-2-5-13-21-19(22)15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15,20H2,(H,21,22) |
InChI Key |
QXBPXLHGDYNBNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Key on ui other cas no. |
102008-47-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-phenyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


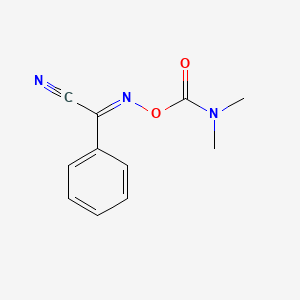
![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)

![Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1664247.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)
![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)
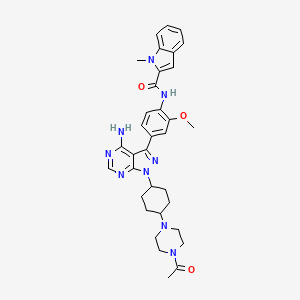
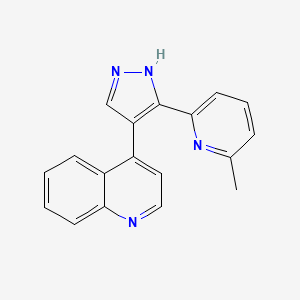
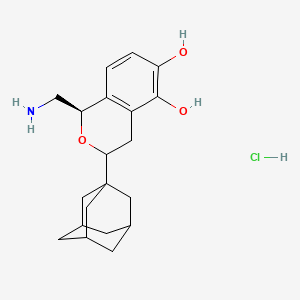
![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)
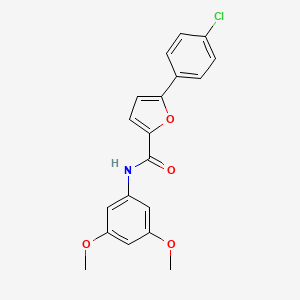
![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)
